molecular formula C19H17N3O3 B2908951 2-ethyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883957-86-6

2-ethyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione

Cat. No.: B2908951
CAS No.: 883957-86-6
M. Wt: 335.363
InChI Key: UPCTWSXVIRESAB-UHFFFAOYSA-N
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Description

The compound 2-ethyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione belongs to the pyrimido[4,5-b]quinoline-dione family, a class of heterocyclic molecules with demonstrated biological activities, including anticancer and mitochondrial activation properties. Its structure features a 10-methyl group, a 2-ethyl substituent, and a 3-(furan-2-ylmethyl) moiety, distinguishing it from related derivatives.

Properties

IUPAC Name

2-ethyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-15-20-18-16(19(24)22(15)11-12-7-6-10-25-12)17(23)13-8-4-5-9-14(13)21(18)2/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCTWSXVIRESAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-ethyl-3-(furan-2-ylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione , with the CAS number 899406-42-9 , represents a class of pyrimidoquinoline derivatives that have garnered attention for their potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H19N3O3
  • Molecular Weight : 397.43 g/mol
  • Purity : Typically ≥95%

Anticancer Properties

Research indicates that pyrimidoquinoline derivatives exhibit significant anticancer activity. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer models.

  • Mechanism of Action :
    • The compound is believed to exert its effects through the modulation of key signaling pathways involved in cell survival and apoptosis. It may interact with proteins such as survivin, which is crucial for cancer cell survival.
    • A related study demonstrated that similar compounds could sensitize cancer cells to chemotherapeutic agents like doxorubicin by inhibiting the survivin protein's function .
  • In Vitro Studies :
    • In vitro assays have shown that this compound can significantly reduce the viability of several cancer cell lines, including breast and lung cancers, with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains. Preliminary results suggest it possesses moderate antibacterial activity.

  • Tested Strains :
    • Common pathogens such as Staphylococcus aureus and Escherichia coli were included in the studies.
    • The minimum inhibitory concentration (MIC) values indicate potential as a lead compound for developing new antimicrobial agents.

Study 1: Anticancer Efficacy

A study published in Molecules evaluated the anticancer effects of several pyrimidoquinoline derivatives, including our compound of interest. The researchers reported:

  • Significant inhibition of cell proliferation in breast cancer cell lines.
  • Induction of apoptosis was confirmed through annexin V staining and caspase activation assays .

Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, the compound was tested against a panel of clinical isolates. Findings included:

  • Inhibition of growth in Gram-positive and Gram-negative bacteria.
  • Potential synergy with existing antibiotics was noted, suggesting a possible role in combination therapies .

Data Summary Table

Property Value
Molecular FormulaC24H19N3O3
Molecular Weight397.43 g/mol
Purity≥95%
Anticancer IC50 (Breast)Low micromolar
Antimicrobial MIC (E. coli)Moderate

Comparison with Similar Compounds

Structural Variations

Key substitutions in pyrimido[4,5-b]quinoline-diones occur at positions 2, 3, and 10. Below is a comparative analysis:

Compound Name Substituents (Position) Key Structural Features
Target Compound 2-Ethyl, 3-(Furan-2-ylmethyl), 10-Methyl Heterocyclic furan group enhances π-π interactions and H-bonding potential
TND1128 (10-Ethyl-3-methyl) 10-Ethyl, 3-Methyl Simple alkyl groups; mitochondrial activator
10-(4-t-Butylphenyl)-3-(2-ethyl-phenyl) derivative 10-(4-t-Butylphenyl), 3-(2-Ethyl-phenyl) Bulky aryl groups for hydrophobic binding
7-Nitro-10-octyl-3-phenyl derivative 7-Nitro, 10-Octyl, 3-Phenyl Nitro group (electron-withdrawing) enhances survivin/Smac antagonism
2-Cyclobutyl-10-methyl-3-phenyl derivative 2-Cyclobutyl, 3-Phenyl Strained cyclobutyl ring impacts conformational stability
5-[[3-(Dimethylamino)propyl]amino]-3,10-dimethyl 5-Aminoalkyl, 3,10-Dimethyl Dimethylamino group introduces strong electron-donating effects

Anticancer Activity

  • Target Compound : The furan substituent may modulate interactions with HDM2 (a ubiquitin ligase), similar to halogenated analogs (e.g., 7-nitro derivatives in ). Furan’s oxygen atoms could enhance binding to polar residues in target proteins.
  • Nitro-Substituted Analogs : 7-Nitro-10-aryl derivatives stabilize p53 by inhibiting HDM2, with IC₅₀ values in the micromolar range . The nitro group is critical for this activity but increases toxicity .
  • Halogenated Derivatives : Chloro or trifluoromethyl groups at C-9 improve HDM2 inhibition (e.g., 10-(4-chlorophenyl) analogs in ).

Mitochondrial Activation

  • TND1128 : Demonstrates cytoprotective effects against H₂O₂-induced oxidative stress by activating mitochondrial energy synthesis. Ethyl and methyl groups optimize lipophilicity for membrane penetration .
  • Target Compound : The furan group’s redox-active nature may enhance ROS scavenging, though this requires experimental validation.

Enzyme Inhibition

  • 7-Nitro-10-octyl-3-phenyl derivative : Acts as a survivin/Smac antagonist (IC₅₀ = 2.2 μM) via nitro group-mediated interactions . The target compound lacks this group, suggesting divergent mechanisms.

Physicochemical Properties

Property Target Compound TND1128 7-Nitro-10-octyl-3-phenyl 2-Cyclobutyl-3-phenyl
Molecular Weight Not Reported 357.41 483.45 357.41
XLogP3 ~3.0 (estimated) 3.3 5.1 3.3
H-Bond Acceptors 5 4 6 5
Solubility Moderate (furan) Low Very Low (nitro, octyl) Low

Notes:

  • Nitro and octyl groups in survivin antagonists reduce solubility but enhance membrane permeability .

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